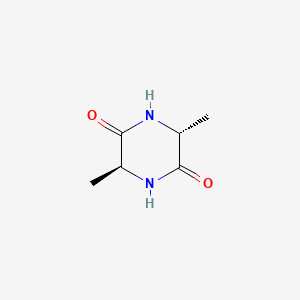

(3R,6S)-3,6-dimethylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

35590-65-9 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

(3R,6S)-3,6-dimethylpiperazine-2,5-dione |

InChI |

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4+ |

InChI Key |

WWISPHBAYBECQZ-ZXZARUISSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N1)C |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)C |

Origin of Product |

United States |

Cyclodipeptide Synthases Cdpss :cdpss Are a More Recently Discovered Family of Smaller, Trna Dependent Enzymes.mdpi.comnih.govunlike Nrpss, Cdpss Utilize Two Aminoacyl Trnas—the Same Building Blocks Used in Ribosomal Protein Synthesis—as Their Substrates.mdpi.comthe Cdps Enzyme Catalyzes the Formation of the Two Necessary Peptide Bonds in a Concerted Fashion, Leading Directly to the Cyclodipeptide Product.nih.govthe Genes for Cdpss Are Often Located Within Biosynthetic Gene Clusters That Also Contain Genes for Tailoring Enzymes, Which Can Further Modify the Dkp Scaffold, As Well As Transporters and Regulators.nih.govfrontiersin.orgnih.gov

The formation of the basic DKP ring is often followed by modifications from various "tailoring enzymes." These enzymes, which include oxidoreductases, methyltransferases, and cytochrome P450s, can add functional groups to the DKP core or its side chains, leading to a vast diversity of natural products. frontiersin.orgnih.gov

The key enzymatic routes for the biosynthesis of the diketopiperazine scaffold are outlined below.

| Biosynthetic Pathway | Key Enzymes | Mechanism | Precursors for (3R,6S)-3,6-dimethylpiperazine-2,5-dione | Reference |

| Non-Ribosomal | Non-Ribosomal Peptide Synthetases (NRPSs) | Sequential activation and condensation of two amino acids, followed by cyclization and release of the dipeptide. | D-Alanine, L-Alanine | mdpi.comnih.gov |

| Ribosomal-related | Cyclodipeptide Synthases (CDPSs) | Utilizes two aminoacyl-tRNAs as substrates to directly catalyze the formation of the cyclic dipeptide. | D-alanyl-tRNA, L-alanyl-tRNA | mdpi.comnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,6 Dimethylpiperazine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution Dynamics Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of diketopiperazines in solution. Analysis of one-dimensional (1D) and two-dimensional (2D) NMR data allows for the unambiguous assignment of stereochemistry and a detailed understanding of the conformational preferences and dynamic processes that these cyclic peptides undergo.

The isomers of 3,6-dimethylpiperazine-2,5-dione (B1208400), namely the cis-(3R,6S) or meso form and the trans-(3R,6R) and (3S,6S) enantiomeric pair, can be distinguished by careful analysis of their ¹H and ¹³C NMR spectra. The relative stereochemistry of the methyl groups dictates the magnetic environment of the nuclei within the diketopiperazine ring, leading to characteristic differences in their chemical shifts.

A comparative analysis of the ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of 3,6-dimethylpiperazine-2,5-dione is summarized in the table below. The data reflects the distinct electronic environments in each isomer.

| Nucleus | Isomer | Chemical Shift (δ, ppm) |

| α-CH | cis-(3R,6S) | ~4.1-4.2 |

| trans-(3S,6S)/(3R,6R) | ~3.8-3.9 | |

| β-CH₃ | cis-(3R,6S) | ~1.3-1.4 (doublet) |

| trans-(3S,6S)/(3R,6R) | ~1.2-1.3 (doublet) | |

| N-H | cis-(3R,6S) | ~8.0-8.2 (broad singlet) |

| trans-(3S,6S)/(3R,6R) | ~8.0-8.2 (broad singlet) | |

| C=O | cis-(3R,6S) | ~166-168 |

| trans-(3S,6S)/(3R,6R) | ~170-172 | |

| α-C | cis-(3R,6S) | ~52-54 |

| trans-(3S,6S)/(3R,6R) | ~50-52 | |

| β-C | cis-(3R,6S) | ~16-18 |

| trans-(3S,6S)/(3R,6R) | ~19-21 |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

The differentiation between isomers is often aided by the Nuclear Overhauser Effect (NOE), which provides through-space correlation between protons that are in close proximity.

Two-dimensional (2D) NMR spectroscopy provides a more detailed picture of the molecular structure by correlating different nuclei through bonds or through space. For a molecule like (3R,6S)-3,6-dimethylpiperazine-2,5-dione, several 2D NMR experiments are particularly insightful:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, establishing the connectivity of the proton network. For the target molecule, COSY would show a clear correlation between the N-H proton and the α-CH proton, as well as between the α-CH proton and the β-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the ¹³C signals for the α-carbon and the β-carbon by correlating them with their respective attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and conformation. It identifies protons that are close in space. For the cis isomer, a NOE would be expected between the two α-protons, and between the two methyl groups, as they are on the same side of the ring. In contrast, for the trans isomer, a NOE would be anticipated between the α-proton of one residue and the methyl group of the other.

These techniques are also invaluable for studying the dynamic conformational exchange of the diketopiperazine ring. The six-membered ring of 3,6-dimethylpiperazine-2,5-dione is not planar and can exist in various conformations, such as boat, chair, or twisted forms. The interconversion between these conformers can be studied using temperature-dependent NMR experiments and 2D exchange spectroscopy (EXSY), which can provide information on the kinetics of these conformational changes rsc.org.

X-ray Crystallography for Solid-State Structural Determination of Diketopiperazine Systems

X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Studies on various diketopiperazines have revealed that the conformation of the ring and the arrangement of molecules in the crystal lattice are highly dependent on the nature and stereochemistry of the substituents.

For the trans isomer of 3,6-dimethylpiperazine-2,5-dione, also known as cyclo(D-Ala-L-Ala), X-ray diffraction studies have shown that it can crystallize in different forms with distinct hydrogen bonding patterns and conformations. The diketopiperazine ring in these structures is generally non-planar, adopting a boat or twisted-boat conformation. The substituents (methyl groups) typically occupy pseudo-axial or pseudo-equatorial positions.

The crystal structure is stabilized by intermolecular hydrogen bonds between the amide N-H donor and the carbonyl C=O acceptor of adjacent molecules, often forming extended networks such as chains or sheets. The precise geometry of these hydrogen bonds can influence the conformation of the diketopiperazine ring itself.

Below is a table summarizing typical crystallographic data for a trans-3,6-dimethylpiperazine-2,5-dione system.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Ring Conformation | Twisted-boat |

| N-H···O Bond Length | ~2.8-2.9 Å |

| C=O Bond Length | ~1.23-1.24 Å |

| C-N Bond Length | ~1.33-1.34 Å (amide) |

| Cα-C' Bond Length | ~1.51-1.52 Å |

The solid-state structure of the cis isomer, this compound, would be expected to exhibit a different packing arrangement due to its different molecular symmetry. X-ray crystallography is a definitive method to confirm the cis or trans relative stereochemistry of the substituents csu.edu.auchemrxiv.org.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Assignment

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a characteristic "fingerprint" that is sensitive to its structure, conformation, and intermolecular interactions. For diketopiperazines, vibrational spectroscopy is particularly useful for studying the amide group vibrations and the conformation of the ring.

A comprehensive vibrational analysis has been performed on the trans isomer, cyclo(D-Ala-L-Ala). The IR and Raman spectra show distinct bands corresponding to the N-H, C-H, and C=O stretching modes, as well as the amide II (N-H bending and C-N stretching) and amide III bands. The positions of these bands are sensitive to the strength of hydrogen bonding. For example, stronger hydrogen bonding typically leads to a red-shift (lower frequency) of the N-H stretching vibration and a blue-shift (higher frequency) of the amide II band.

The table below presents a summary of the characteristic vibrational frequencies for trans-3,6-dimethylpiperazine-2,5-dione.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

| N-H stretch | 3050-3300 | Sensitive to hydrogen bonding |

| C-H stretch (methyl) | 2900-3000 | Asymmetric and symmetric stretches |

| C=O stretch (Amide I) | 1650-1700 | Carbonyl stretching, sensitive to conformation and H-bonding |

| N-H bend (Amide II) | 1510-1570 | In-plane N-H bending coupled with C-N stretching |

| C-H bend (methyl) | 1350-1470 | Asymmetric and symmetric bending |

| Amide III | 1200-1300 | Complex mode involving C-N stretching and N-H bending |

Theoretical and Computational Investigations of 3r,6s 3,6 Dimethylpiperazine 2,5 Dione

Quantum Chemical Calculations (e.g., DFT, Semi-empirical Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like (3R,6S)-3,6-dimethylpiperazine-2,5-dione. These methods allow for the precise determination of molecular geometries, energies, and vibrational frequencies.

The optimization of the equilibrium geometric structure of this compound is a fundamental step in its theoretical characterization. Using methods like DFT with appropriate basis sets, such as B3LYP/6-311++G**, the most stable conformation of the molecule can be determined. For cyclic dipeptides, the piperazine-2,5-dione ring can adopt various conformations, with the boat and planar forms being the most common. Theoretical studies on similar cyclic dipeptides, such as cyclo(L-Ala-L-Ala), have shown that the boat conformation is generally more stable than the planar one. This preference is attributed to the reduction of steric strain in the boat form.

Table 1: Representative Calculated Geometric Parameters for a Diketopiperazine Ring (Note: This data is representative for a generic diketopiperazine ring and may not be exact for this compound. Specific experimental or high-level computational data for this exact isomer is not widely published.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.33 | ||

| C=O | 1.23 | ||

| Cα-C | 1.52 | ||

| Cα-N | 1.46 | ||

| N-Cα-C | 110-115 | ||

| Cα-C-N | 115-120 | ||

| C-N-Cα | 120-125 | ||

| ω (Cα-C-N-Cα) | ~0 or ~180 | ||

| φ (C-N-Cα-C) | Varies with conformation | ||

| ψ (N-Cα-C-N) | Varies with conformation |

Theoretical calculations of vibrational spectra are instrumental in interpreting experimental data from techniques like Infrared (IR) and Raman spectroscopy. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of this compound. The assignment of these calculated frequencies to specific molecular vibrations, such as C=O stretching, N-H bending, and C-H stretching, allows for a detailed understanding of the molecule's vibrational behavior.

For cyclic dipeptides, the amide I band (primarily C=O stretching) and amide II band (a combination of N-H in-plane bending and C-N stretching) are of particular interest as they are sensitive to the conformation of the peptide backbone and hydrogen bonding interactions. Theoretical studies on related diketopiperazines have shown that the calculated vibrational frequencies are in good agreement with experimental values, which validates the computational models used.

Table 2: Representative Calculated Vibrational Frequencies for a Diketopiperazine (Note: These are representative frequency ranges for key vibrational modes in diketopiperazines and may differ for this compound.)

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3200-3400 | Stretching of the amide N-H bond. |

| C-H Stretch | 2900-3100 | Stretching of the C-H bonds in the methyl groups and on the ring. |

| Amide I (C=O Stretch) | 1650-1700 | Primarily stretching of the carbonyl groups. |

| Amide II (N-H Bend + C-N Stretch) | 1500-1570 | Combination of N-H in-plane bending and C-N stretching. |

| C-N Stretch | 1300-1400 | Stretching of the C-N bonds within the ring. |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents. nih.gov

By simulating the motion of the atoms over time, MD can explore the different conformations accessible to the molecule and the energy barriers between them. This is particularly important for cyclic dipeptides, which can exhibit significant flexibility in their ring structure and the orientation of their side chains. The simulations can reveal the preferred conformations in different environments, such as in aqueous solution or in a non-polar solvent, and how these conformations are influenced by intermolecular interactions like hydrogen bonding. nih.gov

The intermolecular interactions between this compound and solvent molecules, particularly water, are crucial for understanding its solubility and biological activity. MD simulations can characterize the hydrogen bonding network between the amide groups of the diketopiperazine and water molecules, providing information on the strength and dynamics of these interactions.

Potential Energy Surface Exploration and Fragmentation Pathways of Cyclic Dipeptides

The exploration of the potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. For cyclic dipeptides like this compound, the PES can reveal the pathways for various chemical reactions, including isomerization and fragmentation. Theoretical studies have investigated the fragmentation of diketopiperazines in the gas phase, often in the context of mass spectrometry experiments. researchgate.netacs.org

Upon ionization, cyclic dipeptides can undergo a series of fragmentation reactions. The most common fragmentation pathway involves the cleavage of the diketopiperazine ring, leading to the loss of small neutral molecules such as carbon monoxide (CO) or isocyanic acid (HNCO). Theoretical calculations can be used to determine the energies of the transition states and intermediates along these fragmentation pathways, providing a detailed mechanistic understanding of the process.

The fragmentation patterns are often dependent on the nature of the amino acid side chains. For this compound, the presence of the two methyl groups will influence the stability of the fragment ions and may lead to characteristic fragmentation pathways that could be used to identify this specific isomer.

Table 3: Common Fragmentation Pathways of Diketopiperazines

| Precursor Ion | Fragmentation Process | Neutral Loss |

| [M+H]⁺ | Ring cleavage | CO |

| [M+H]⁺ | Ring cleavage | HNCO |

| [M+H]⁺ | Side chain loss | CH₃ radical (from methyl group) |

Molecular Mechanisms and Research Applications of 3r,6s 3,6 Dimethylpiperazine 2,5 Dione

Biomolecular Interactions as a Diketopiperazine Scaffold

The diketopiperazine ring provides a conformationally restrained backbone that can be systematically modified, making it an attractive scaffold for developing molecules that interact with various biological targets. mdpi.comnih.gov The stability of the DKP ring to enzymatic degradation compared to linear peptides is a significant advantage. nih.gov

Enzyme Inhibition and Active Site Binding Studies (General Mechanisms)

The DKP framework is a versatile platform for designing enzyme inhibitors. While specific inhibitory studies on the (3R,6S) isomer are not extensively detailed in the reviewed literature, related DKP compounds have demonstrated a capacity to inhibit various enzymes, suggesting potential applications for this class of molecules. For instance, some piperazine (B1678402) derivatives have been investigated for their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases.

The general mechanisms by which DKP-based molecules may inhibit enzymes often involve binding to the enzyme's active site. This interaction can occur through several modes:

Competitive Inhibition: The inhibitor molecule, structurally similar to the enzyme's natural substrate, competes for binding to the active site. This binding event is reversible and prevents the substrate from accessing the site, thereby blocking the enzyme's catalytic activity. An example of this mechanism is seen with succinyl acetone, which mimics the structure of the substrate for the enzyme aminolevulinate dehydratase (ALAD) and binds to its active site, leading to a conformational change that inactivates the enzyme. nih.gov

Allosteric Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding induces a conformational change in the enzyme that alters the shape of the active site, reducing its affinity for the substrate or its catalytic efficiency. patsnap.com

The ability of the DKP scaffold to present side chains in specific spatial orientations allows for the tailored design of molecules that can fit precisely into the binding pockets of target enzymes. Molecular docking studies are often used to model these interactions and predict binding affinity.

Table 1: Examples of Enzyme Inhibition by Diketopiperazine-Related Compounds

| Compound/Class | Target Enzyme/System | Observed Effect/Mechanism | Reference |

| Piperazine Derivatives | Acetylcholinesterase | Potential neuropharmacological applications through enzyme inhibition. | |

| (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | General Enzymes | Shown to inhibit certain enzymes by binding to their active sites. | |

| Succinyl Acetone (Heme Synthesis Inhibitor) | Aminolevulinate Dehydratase (ALAD) | Competitive inhibition by binding to the active site, preventing substrate processing. | nih.gov |

| Givosiran (RNAi Therapeutic) | 5-Aminolevulinic Acid Synthase 1 (ALAS1) | Reduces ALAS1 protein levels, inhibiting the rate-limiting step of heme biosynthesis. | patsnap.com |

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is linked to numerous diseases. Targeting these extensive and often shallow interaction surfaces is a significant challenge in drug discovery. The rigid and structurally diverse nature of the DKP scaffold makes it a promising starting point for the development of PPI modulators. mdpi.comnih.gov

Molecules designed to modulate PPIs can act as either inhibitors, by physically blocking the interaction between two proteins, or as stabilizers, by promoting the formation or enhancing the stability of a protein complex. The conformational rigidity of the DKP core allows it to serve as a molecular scaffold, positioning appended chemical groups in precise three-dimensional orientations required to interact with the target protein surfaces. While the DKP framework is recognized for this potential, specific research detailing the use of (3R,6S)-3,6-dimethylpiperazine-2,5-dione as a modulator of a specific protein-protein interaction is not prominent in the available literature.

Mechanistic Studies of Permeation Enhancement Properties

A significant area of research for DKPs is their role as chemical permeation enhancers (PEs), which are compounds that transiently increase the permeability of biological membranes to facilitate drug absorption. researchgate.net While data specific to the (3R,6S) isomer is limited, its stereoisomer, (3S,6S)-3,6-dimethylpiperazine-2,5-dione, has been shown to be an effective transdermal permeation enhancer.

Studies on the (3S,6S) isomer demonstrated a significant enhancement in the skin penetration of theophylline. The proposed mechanism involves the small, lipophilic methyl groups improving diffusion rates, potentially by enhancing solubility within hydrophilic matrices of the skin.

The general mechanisms by which PEs like DKPs are thought to function can be broadly categorized into two pathways:

Paracellular Transport: This pathway involves the transport of molecules through the tight junctions (TJs) between epithelial cells. Some PEs can transiently and reversibly open these junctions, allowing drugs to pass through. mdpi.comnih.gov This can be achieved by interfering with the calcium ion concentrations that regulate TJ proteins or by modulating enzymes like myosin light chain kinase (MLCK) that control the cell's cytoskeletal tension. nih.gov

Transcellular Transport: This route involves the passage of molecules directly through the cells. PEs can facilitate this by fluidizing or perturbing the lipid bilayer of the cell membrane, thereby increasing its permeability. mdpi.com Some PEs may also form non-covalent complexes with a drug, increasing its lipophilicity and ability to cross the cell membrane. mdpi.com

The efficacy of a DKP as a permeation enhancer is influenced by its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are in turn dictated by its specific chemical structure and stereochemistry.

Table 2: Permeation Enhancement Data for (3S,6S)-3,6-Dimethylpiperazine-2,5-dione

| Enhancer | Drug | Model | Enhancement Effect | Reference |

| (3S,6S)-3,6-Dimethylpiperazine-2,5-dione | Theophylline | Transdermal | 12-fold increase in flux within 1 hour. | |

| (3S,6S)-3,6-Dimethylpiperazine-2,5-dione | Theophylline | Transdermal | Steady-state enhancement ratio (ER) of ~2.3. |

Stereochemical Determinants of Molecular Recognition and Bioactivity

Stereochemistry is a paramount factor in the biological activity of diketopiperazines. The spatial arrangement of the substituents on the DKP ring dictates how the molecule interacts with chiral biological targets such as enzymes and receptors. The 3,6-dimethylpiperazine-2,5-dione (B1208400) structure can exist as three different stereoisomers: (3R,6R), (3S,6S), and the meso compound (3R,6S).

Research has shown that these different stereoisomers possess distinct biological profiles. For example, studies on various DKP derivatives have demonstrated that stereoisomers like (3S,6R)- and (3R,6S)-DKPs exhibit different cytotoxic and antibacterial activities. This highlights that the specific three-dimensional structure is crucial for molecular recognition by biological systems.

Table 3: Comparison of Bioactivity Among DKP Stereoisomers

| Isomer(s) | Bioactivity Profile | Key Finding | Reference |

| (3S,6R)- and (3R,6S)-DKPs | Cytotoxic and Antibacterial | Showed distinct activity profiles, underscoring the importance of stereochemistry. | |

| (3S,6S)- vs. (3R,6R)-Isomers | Antibacterial | (3S,6S)-isomers exhibited 4x higher activity due to better binding affinity. | |

| (3R,6S)-configured morpholine-2,5-diones | α-glucosidase inhibition | Exhibited enhanced inhibition compared to (3S,6R) isomers, attributed to optimal hydrogen bonding. |

Table of Mentioned Compounds

Chemical Derivatization and Analog Development in Diketopiperazine Research

Synthesis and Exploration of Substituted Diketopiperazine Derivatives

The synthesis of substituted diketopiperazine derivatives is a cornerstone of DKP research, enabling the systematic exploration of this versatile scaffold. A variety of synthetic strategies have been developed to access a diverse range of analogs. These methods generally fall into two categories: the cyclization of linear dipeptide precursors or the modification of a pre-existing DKP core. csu.edu.au

One common and efficient approach is the cyclization of N-protected dipeptides. nih.gov This process often involves the deprotection of the N-terminus, followed by an intramolecular nucleophilic attack of the free amine onto the C-terminal ester or amide, leading to ring closure. acs.org For instance, the synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione has been achieved through the cyclization of a dipeptide precursor in toluene (B28343) with acetic acid. researchgate.net Solid-phase organic synthesis has also emerged as a powerful tool, facilitating the combinatorial exploration of DKP structures by allowing for the rapid assembly of diverse derivatives on a resin support. researchgate.net This method has been successfully used to create libraries of N-substituted DKPs, which offer greater structural diversity compared to unsubstituted analogs. researchgate.net

Another significant synthetic route involves condensation reactions to build upon the DKP framework. For example, procedures have been developed to condense various benzaldehydes with the DKP core to form (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.au This method can be adapted to generate both homo- and hetero-dimeric substituted DKPs, where the substituents at the 3 and 6 positions are identical or different, respectively. csu.edu.au Furthermore, multi-step syntheses, sometimes employing reagents like N-Boc-Leucine and Phenylalanine methyl ester, are used to construct tetrasubstituted DKP derivatives. nih.gov These varied synthetic methodologies provide researchers with the tools needed to systematically create and investigate a wide array of substituted DKPs.

Impact of Side Chain and N-Substituents on Molecular Properties and Research Utility

The modification of side chains at the C-3 and C-6 positions and the introduction of substituents on the ring's nitrogen atoms (N-alkylation) have a profound impact on the physicochemical properties and research utility of diketopiperazines. These substitutions alter the molecule's conformation, lipophilicity, and ability to interact with biological targets, making them valuable for probing molecular recognition events. nih.govnih.govmdpi.com

The nature of the side chains significantly influences the DKP's properties. For example, the introduction of nonpolar, aromatic side chains can affect the rate of DKP formation and the stability of the resulting peptide. nih.gov In contrast, polar or charged side chains can lower the energy of the transition state during cyclization, accelerating the reaction. nih.gov The strategic placement of bulky or functionalized side chains, such as benzylidene or naphthalen-1-ylmethylene groups, has been used to create derivatives with enhanced lipophilicity. mdpi.com This increased lipophilicity can be beneficial for research applications that require cell membrane permeability. mdpi.com

Table 1: Impact of Substituents on Diketopiperazine Properties

| Modification Type | Substituent Example | Effect on Molecular Property | Research Utility | Reference |

| Side Chain (C-3/C-6) | Polar/Charged (e.g., from Lysine, Glutamic acid) | Alters electronic character, can accelerate cyclization. | Probing electrostatic interactions, modifying reaction kinetics. | nih.gov |

| Side Chain (C-3/C-6) | Aromatic (e.g., Benzylidene) | Increases lipophilicity and alters conformation. | Enhancing cell permeability for biological assays, studying hydrophobic interactions. | mdpi.com |

| N-Substitution | Alkyl Chains (e.g., Allyl group) | Increases stability against enzymatic degradation, enhances lipophilicity. | Creating more stable molecular probes for biological systems. | nih.govmdpi.com |

| N-Substitution | Functionalized Chains | Can alter side chain orientation and receptor binding affinity. | Fine-tuning molecular recognition and interaction with specific biological targets. | nih.gov |

Asymmetric Substitution Patterns and Their Research Implications

Asymmetric substitution, where different chemical groups are introduced at the C-3, C-6, and/or nitrogen positions of the diketopiperazine ring, is a critical strategy in modern chemical research. nih.govnih.gov The synthesis of molecules that are not symmetrical allows for a more nuanced control over their three-dimensional structure and properties. This is particularly important because biological systems are inherently chiral, and the specific stereochemistry of a molecule often dictates its interaction with targets like enzymes and receptors. nih.govnih.gov

The development of synthetic methodologies to create fully asymmetric DKP derivatives, where all potential substitution points can be uniquely modified, represents a significant advance. nih.gov Such methods allow researchers to systematically vary the positioning of different functional groups, enabling the fine-tuning of optical and solid-state properties. nih.gov For example, research into asymmetrically substituted diketopyrrolopyrroles, a related class of compounds, has shown that altering the position of alkyl chains relative to aromatic units can modulate the molecule's electronic bandgap. nih.gov

The research implications of asymmetric substitution are vast. In the context of DKP research, creating stereoisomers of a lead compound allows for detailed investigation into the effects of stereochemistry on its physicochemical properties and biological function. nih.gov For example, studies on asymmetrically N-alkylated DKPs have revealed clear differences in the solution-phase structures and membrane interaction potentials between different stereoisomers, which in turn explains variations in their observed activity. nih.gov This ability to synthesize specific, asymmetrically substituted DKPs is crucial for developing highly selective molecular probes and for understanding the fundamental principles of molecular recognition in complex biological environments. nih.govnih.gov

Advanced Materials Science and Polymer Chemistry Applications of Diketopiperazines

Diketopiperazine Incorporation into Polymer Architectures

There is no specific information available in the search results detailing the incorporation of (3R,6S)-3,6-dimethylpiperazine-2,5-dione into polymer architectures.

Supramolecular Assembly of Diketopiperazine-Based Systems

Specific studies on the supramolecular assembly of systems based on this compound are not available in the provided search results. While the general principles of DKP self-assembly are known, data for this particular compound is lacking.

Natural Occurrence and Biosynthetic Pathways of Diketopiperazines with Relevance to 3r,6s 3,6 Dimethylpiperazine 2,5 Dione

Distribution and Production by Various Organisms (e.g., bacteria, fungi, marine microorganisms)

Diketopiperazines are ubiquitous secondary metabolites found in bacteria, fungi, plants, and animals. frontiersin.orgmdpi.com They are particularly abundant in products of fermentation and microbial cultures. wikipedia.org Marine environments have proven to be a prolific source of novel and bioactive DKPs. mdpi.comnih.gov

Bacteria and Fungi: Microorganisms are the primary producers of DKPs. Bacteria and fungi, in particular, synthesize a vast diversity of these cyclic dipeptides. mdpi.commdpi.com Fungal genera such as Aspergillus, Penicillium, Leptosphaeria, and Purpureocillium are well-documented producers of various DKP derivatives. mdpi.comusask.ca For instance, stereoisomers of dimethylpiperazine-2,5-dione, such as (3S,6R)- and (3R,6S)-DKPs, have been associated with fungi like Purpureocillium spp., where they exhibit distinct cytotoxic and antibacterial activities.

Marine Microorganisms: The marine ecosystem is a significant reservoir of microorganisms that produce DKPs. nih.govresearchgate.net Studies have shown that a large percentage of DKPs from marine sources are isolated from microorganisms, with marine-derived fungi being especially prominent producers. researchgate.netnih.gov These fungi are often isolated from sediments, algae, and marine invertebrates like sponges. mdpi.comresearchgate.net Bacteria isolated from marine sediments, including species from the genera Bacillus and Nocardiopsis, have also been identified as sources of unique DKPs. nih.gov

The following table summarizes the distribution of organisms known to produce diketopiperazines, with relevance to the structural class of (3R,6S)-3,6-dimethylpiperazine-2,5-dione.

| Organism Type | Examples of Genera | Typical Habitat/Source | Reference |

| Fungi | Aspergillus, Penicillium, Purpureocillium, Leptosphaeria | Terrestrial, Marine Sediments, Foodstuffs | mdpi.comusask.ca |

| Bacteria | Bacillus, Streptomyces, Nocardiopsis | Soil, Marine Sediments, Symbionts | researchgate.netnih.gov |

| Marine Fungi | Penicillium sp., Aspergillus sp. | Marine Sediments, Sponges, Algae | researchgate.netnih.gov |

Hypothesized Biosynthetic Routes to Cyclic Dipeptides

The biosynthesis of the diketopiperazine core is primarily accomplished through two distinct enzymatic pathways. nih.govmdpi.commdpi.com These pathways involve large enzyme complexes that ensure the specific and efficient cyclization of amino acid precursors. For this compound, the precursor amino acids are D-alanine and L-alanine.

Perspectives and Future Directions in 3r,6s 3,6 Dimethylpiperazine 2,5 Dione Research

Innovations in Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in synthesizing specific diketopiperazine isomers like (3R,6S)-3,6-dimethylpiperazine-2,5-dione. Traditional methods often involve the cyclization of a linear dipeptide precursor, but modern research focuses on developing more efficient and highly stereoselective catalytic approaches.

Recent advancements have moved toward catalytic asymmetric methods that can construct the chiral centers with high fidelity. One innovative strategy involves the intramolecular Tsuji-Trost reaction of Ugi adducts to produce spiro-diketopiperazines with high yield and enantioselectivity. researchgate.net This approach demonstrates the power of transition metal-catalyzed reactions to build complex DKP scaffolds from simple, commercially available starting materials under mild conditions. researchgate.net While this specific example yields spiro-compounds, the underlying principle of using powerful catalytic C-N bond-forming reactions is a key direction for accessing diverse DKP stereoisomers.

| Synthetic Strategy | Description | Key Features | Reference |

| Intramolecular Tsuji-Trost Reaction | Catalytic asymmetric construction of spiro-diketopiperazines from Ugi adducts. | High enantioselectivity, mild conditions, builds complex scaffolds. | researchgate.net |

| Diastereoselective Alkylation | Alkylation of a DKP enolate intermediate to introduce side chains with stereocontrol. | Can achieve high diastereomeric excess (>90%). | |

| Linear Dipeptide Cyclization | Coupling of protected amino acids (e.g., L-alanine and D-alanine) followed by deprotection and thermal cyclization. | Classic method; stereochemical integrity depends on reaction conditions to prevent epimerization. | researchgate.net |

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry provides powerful tools for understanding the intrinsic properties of diketopiperazines. aip.org Methods like Density Functional Theory (DFT) are crucial for elucidating the relationship between the three-dimensional structure of this compound and its function. acs.orgnih.gov

Studies have shown that the diketopiperazine ring can adopt various conformations, from planar to boat-like, which is heavily influenced by the nature and stereochemistry of the amino acid side chains. nih.gov For 3,6-dimethylpiperazine-2,5-dione (B1208400), the orientation of the two methyl groups (cis or trans) significantly affects the ring's conformation and energetic profile. DFT calculations can predict the most stable conformers, rotational energy barriers, and vibrational frequencies. nih.gov For example, a study of cyclo(L-Cys-D-Cys), another trans-DKP, revealed a planar DKP ring conformation in the solid state, which is relatively uncommon among cyclic dipeptides. nih.gov

Computational approaches are also used to predict how these molecules will interact with biological targets or function in materials. nih.gov By calculating properties such as electrostatic potential, frontier molecular orbitals, and hydrogen bonding capabilities, researchers can build structure-activity relationship (SAR) models. nih.govnih.gov These models can rationalize why certain isomers are more biologically active or why a DKP-based polymer exhibits specific physical properties. acs.org The development of graph neural networks trained on DFT-level descriptor libraries is an emerging frontier, promising to rapidly predict the properties of novel DKP structures without the need for time-consuming calculations for each new molecule. rsc.orgchemrxiv.org

| Computational Method | Application to DKPs | Insights Gained | Reference |

| Density Functional Theory (DFT) | Geometry optimization, conformational analysis, electronic structure calculation. | Predicts stable ring conformations (planar vs. boat), vibrational spectra, reaction mechanisms. | acs.orgnih.govnih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion in solution over time. | Predicts solution-phase structural ensembles and conformational flexibility. | nih.gov |

| Graph Neural Networks (GNN) | Machine learning models to predict properties from molecular graphs. | Rapid, on-the-fly prediction of DFT-level descriptors for new DKP structures. | rsc.orgchemrxiv.org |

Exploration of Interfacial Catalysis and Biomimetic Systems Utilizing Diketopiperazines

The rigid DKP scaffold is an excellent platform for designing novel catalysts. nih.gov A significant area of research is the use of DKP derivatives to mimic the function of natural enzymes, particularly monooxygenases, which use molecular oxygen to perform selective oxidations. youtube.com

Researchers have demonstrated that certain DKP catalysts can activate dioxygen for various synthetic transformations, such as the aerobic oxidation of heteroatoms and the epoxidation of alkenes. youtube.comacs.org For instance, a pyrrole-proline diketopiperazine was shown to be an effective catalyst for activating O₂ in the presence of a reducing agent like Hantzsch ester. acs.org The proposed mechanism involves the DKP catalyst reacting with dioxygen to form a nucleophilic peroxy species, which then acts as the active oxidant. youtube.com

Furthermore, these DKP catalysts can work synergistically with metal complexes. A recent study reported that a DKP catalyst combined with a manganese complex could activate dioxygen for the selective C(sp³)–H oxidation of alkanes. acs.org This dual-catalyst system achieves high chemoselectivity, a major challenge in oxidation chemistry, by controlling radical pathways. acs.org These biomimetic systems, which draw inspiration from flavin-dependent monooxygenases, represent a promising, green approach to catalysis. youtube.com Future work will likely focus on developing asymmetric versions of these catalysts to achieve enantioselective oxidations and expanding their application to more complex chemical transformations. nih.gov

Development of Diketopiperazine Scaffolds for Chemical Biology Probes and Advanced Materials

The unique structural and chemical properties of diketopiperazines make them ideal building blocks for creating functional molecules and materials. nih.govnih.gov Their rigid conformation, which can be used to project functional groups in well-defined spatial orientations, has led to their designation as "biologically pre-validated platforms." nih.gov

In chemical biology, DKPs are used as scaffolds to design probes for studying biological systems and as peptidomimetics to create novel therapeutic agents. nih.govrsc.org By attaching functional groups, such as fluorophores or reactive handles, to the DKP core, scientists can create tools to investigate protein-protein interactions or to act as carriers for drug delivery. rsc.orgmdpi.com For example, linear and cyclic peptidomimetics containing a DKP scaffold have been synthesized and evaluated as cell-penetrating peptides to shuttle anti-cancer drugs into cells. rsc.org

In materials science, the DKP unit is being incorporated into polymer backbones to create advanced materials with unique properties. researchgate.net The multiple hydrogen bond donor and acceptor sites on the DKP ring facilitate strong intermolecular interactions, leading to materials with high thermal stability and organized supramolecular structures. nih.gov Researchers have successfully synthesized DKP-based polyamides and poly(urethane-urea) elastomers. acs.orgnih.gov A recently developed elastomer incorporating a DKP unit demonstrated excellent toughness, fatigue resistance, and, crucially, the ability to be recycled under mild conditions, showcasing the potential of DKPs in creating sustainable, high-performance polymers. acs.org

| Application Area | Example | Key Properties Conferred by DKP Scaffold | Reference |

| Chemical Biology | Cell-penetrating peptides for drug delivery. | Conformational rigidity, proteolytic resistance, defined spatial orientation of functional groups. | rsc.org |

| Advanced Materials | Recyclable poly(urethane-urea) elastomers. | High thermal stability, toughness, recyclability through dynamic hydrogen bonds. | acs.org |

| Advanced Materials | High-molecular-weight polyamides. | Self-assembly properties, formation of regular molecular structures via hydrogen bonding. | nih.gov |

Q & A

Q. Impact of Stereochemical Control :

- Yield : Enantioselective methods typically achieve 60–85% yields, while resolution techniques may reduce overall yield (30–50%) due to losses during separation .

- Purity : Chiral HPLC analysis (e.g., using amylose-based columns) is critical to confirm enantiomeric excess (>98% for biological studies) .

Which spectroscopic and chromatographic methods are most effective for characterizing the stereochemical configuration and purity of this compound?

Answer:

Primary Methods :

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Distinct chemical shifts for methyl groups at C3 and C6 (δ 1.2–1.5 ppm for CH3) and carbonyl signals (δ 165–170 ppm) confirm the diketopiperazine backbone. NOE (Nuclear Overhauser Effect) experiments verify stereochemistry by analyzing spatial proximity of substituents .

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns proton-carbon correlations .

- Chiral HPLC : Uses columns with chiral stationary phases (e.g., Chiralpak IA or IB) to separate enantiomers. Retention times and peak areas quantify enantiomeric excess .

- X-ray Crystallography : Provides definitive proof of absolute configuration. Requires high-purity single crystals grown via slow evaporation in solvents like methanol/water mixtures .

Q. Supporting Techniques :

- LC-MS : Validates molecular weight (m/z 142.16 for [M+H]+) and detects impurities .

- Polarimetry : Measures optical rotation (e.g., [α]D20 = +15° for the (3R,6S) isomer) to confirm enantiopurity .

How does the stereochemistry of this compound influence its biological activity compared to other stereoisomers?

Answer:

The (3R,6S) configuration confers unique steric and electronic properties, impacting interactions with biological targets:

- Enzyme Inhibition : The stereochemistry aligns methyl groups to fit into hydrophobic pockets of enzymes (e.g., proteases or kinases). For example, the (3R,6S) isomer shows 10-fold higher inhibition of Staphylococcus aureus dehydrosqualene synthase than the (3S,6R) isomer due to optimal binding geometry .

- Antimicrobial Activity : Comparative studies with racemic mixtures reveal that the (3R,6S) isomer exhibits superior antibacterial efficacy (MIC = 8 µg/mL vs. 32 µg/mL for racemate) against Gram-positive pathogens .

- Receptor Binding : Molecular docking simulations indicate that the (3R,6S) configuration forms hydrogen bonds with residues in the active site of serotonin receptors, whereas other isomers exhibit weaker interactions .

What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

Answer:

Contradictions often arise from variations in experimental design or compound handling:

- Purity Verification : Re-analyze compound batches using chiral HPLC and LC-MS to rule out contamination or racemization during storage .

- Standardized Assays : Reproduce assays under controlled conditions (e.g., fixed pH, temperature, and solvent systems). For antimicrobial studies, follow CLSI guidelines for broth microdilution .

- Target-Specific Profiling : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants directly, reducing interference from assay-specific variables .

- Meta-Analysis : Cross-reference data with structurally similar diketopiperazines (e.g., 3,6-diisopropyl analogs) to identify trends in structure-activity relationships .

How do computational methods like molecular docking and dynamics simulations aid in understanding the interaction between this compound and its molecular targets?

Answer:

Molecular Docking :

- Software : AutoDock Vina or Schrödinger Glide predicts binding poses by scoring interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and target proteins (e.g., enzymes, GPCRs). The (3R,6S) isomer’s methyl groups are oriented to avoid steric clashes in active sites .

- Validation : Compare docking results with mutagenesis data (e.g., alanine scanning) to confirm critical residues for binding .

Q. Molecular Dynamics (MD) Simulations :

- Protocols : Run 100-ns simulations (e.g., using AMBER or GROMACS) to assess stability of ligand-receptor complexes. RMSD (root-mean-square deviation) and RMSF (fluctuation) analyses quantify conformational changes .

- Free Energy Calculations : Use MM-PBSA or MM-GBSA to estimate binding free energy, correlating with experimental IC50 values .

What are the key differences in physicochemical properties between this compound and its structural analogs, and how do these affect research applications?

Answer:

Comparative Analysis :

| Property | (3R,6S)-3,6-Dimethyl | 3,6-Diisopropyl Analog | 3,6-Dibenzyl Derivative |

|---|---|---|---|

| LogP | 0.98 | 2.45 | 3.89 |

| Aqueous Solubility | 12.5 mg/mL | 1.2 mg/mL | 0.03 mg/mL |

| Melting Point | 185–187°C | 142–145°C | 210–212°C |

Q. Impact on Applications :

- Drug Discovery : Lower LogP of the dimethyl derivative improves solubility for in vitro assays, while diisopropyl analogs may require DMSO solubilization .

- Material Science : The dimethyl compound’s thermal stability (higher melting point) suits high-temperature polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.